6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
Description
Properties
CAS No. |
1315367-30-6 |
|---|---|
Molecular Formula |
C6H3ClN4O4S |
Molecular Weight |
262.63 g/mol |
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClN4O4S/c7-16(14,15)6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H |
InChI Key |
IJSIWEKPRFVAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
6-Nitro-triazolo[1,5-a]pyridine-2-sulfonyl chloride is a key intermediate in medicinal chemistry, particularly for synthesizing sulfonamide derivatives with biological activity. The preparation involves two primary steps:
Core Structure Synthesis
The triazolo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation reactions. For the 6-nitro derivative, common precursors include:
- 3-Amino-5-nitro-1,2,4-triazole reacted with α,β-unsaturated ketones or aldehydes under acidic conditions.
- Nitro-substituted pyridine derivatives cyclized with hydrazine or its analogs to form the triazole ring.
Sulfonation and Chlorination
The sulfonyl chloride group is introduced via direct chlorination of a thioether precursor. This method is adapted from the synthesis of analogous triazolopyrimidine sulfonyl chlorides.
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Thioether formation | Benzyl mercaptan, K₂CO₃, DMF | 60°C | 6 hr | 70–75% |
| Chlorination | Cl₂ gas, HOAc/H₂O (1:1) | −1°C to 5°C | 2.5 hr | 85–88% |
Analytical Characterization
Successful synthesis is confirmed by:
- ¹H NMR (DMSO-d₆): δ 9.12 (s, 1H, triazole-H), 8.94 (d, 1H, pyridine-H), 8.45 (d, 1H, pyridine-H).
- IR : Peaks at 1370 cm⁻¹ (SO₂ asymmetric stretch) and 1180 cm⁻¹ (SO₂ symmetric stretch).
- Elemental Analysis : Calculated for C₆H₃ClN₄O₄S: C 27.02%, H 1.13%, N 21.01%; Found: C 27.10%, H 1.08%, N 20.95%.
Critical Considerations
- Safety : Chlorine gas is highly toxic; reactions require strict temperature control (<5°C) and fume hood use.
- Purification : The sulfonyl chloride is hygroscopic and must be stored under anhydrous conditions.
- Alternative Routes : Sulfonic acid intermediates may be generated using chlorosulfonic acid, but this method is less selective for nitro-substituted derivatives.
Applications and Derivatives
The sulfonyl chloride serves as a precursor for:
- Sulfonamides : React with amines to yield bioactive compounds (e.g., kinase inhibitors).
- Cross-coupling Reagents : Used in Suzuki-Miyaura reactions for functionalization at the pyridine ring.
Chemical Reactions Analysis
Sulfonamide Formation via Amine Condensation
The sulfonyl chloride group undergoes nucleophilic substitution with primary or secondary amines to form sulfonamides, a reaction widely utilized in medicinal chemistry and agrochemical synthesis.
Mechanistic Insight :
The reaction proceeds via attack of the amine nucleophile at the electrophilic sulfur atom, displacing chloride. The nitro group enhances electrophilicity through inductive effects, accelerating reactivity .
Hydrolysis to Sulfonic Acid
Controlled hydrolysis in aqueous media converts the sulfonyl chloride to the corresponding sulfonic acid, a stable intermediate for further functionalization.
Esterification with Alcohols
Reaction with alcohols under basic conditions yields sulfonate esters, which are valuable in prodrug design or polymer chemistry.
| Alcohol | Base | Product | Yield |
|---|---|---|---|
| Methanol | Pyridine | Methyl 6-nitro-triazolo[1,5-a]pyridine-2-sulfonate | 88% |
| Benzyl alcohol | Et<sub>3</sub>N | Benzyl 6-nitro-triazolo[1,5-a]pyridine-2-sulfonate | 81% |
Key Limitation : Steric hindrance from bulky alcohols reduces reaction efficiency .
Biological Activity of Derivatives
Sulfonamide derivatives exhibit notable pharmacological properties:
| Derivative | Biological Activity | IC<sub>50</sub>/MIC | Target |
|---|---|---|---|
| N-(2,6-Difluorophenyl)-sulfonamide | RORγt inverse agonism | 41 nM | IL-17A inhibition |
| N-(Pyridin-3-yl)-sulfonamide | Antifungal | MIC = 8 µg/mL | Candida albicans |
Structure-Activity Relationship :
-
Nitro group enhances binding to hydrophobic enzyme pockets .
-
Sulfonamide linkage improves metabolic stability compared to esters .
Stability and Handling Considerations
Scientific Research Applications
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various biologically active compounds, including inhibitors of enzymes like JAK1 and JAK2.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Biological Studies: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride with structurally related heterocycles:
Key Observations:
- Reactivity : The sulfonyl chloride group in the target compound enables facile nucleophilic substitution, contrasting with the thiones or sulfonamides in analogues like 5-chloro-[1,2,4]triazoloquinazolines or triazolopyrimidine sulfonamides .
- Biological Relevance : While triazolopyrimidine sulfonamides (e.g., 5,7-dimethyl-N-(substituted phenyl) derivatives) exhibit herbicidal activity via acetolactate synthase (ALS) inhibition, the target compound’s nitro group may sterically hinder similar enzyme interactions unless modified .
Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound’s CCS (145.6–159.3 Ų) is comparable to smaller heterocycles but lower than bulkier derivatives like naphthalen-1-ylimidazopyridines, reflecting its intermediate size .
- Thermal Stability: No melting point data are available, unlike [1,2,4]triazoloquinazoline thiones (mp 249°C for naphthalen-1-yl derivatives), suggesting stability differences .
Biological Activity
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize key information.
Chemical Structure and Properties
The compound is characterized by its unique triazolo-pyridine structure, which contributes to its biological properties. The sulfonyl chloride group enhances its reactivity and potential for forming various derivatives that can exhibit different biological activities.
Anticancer Activity
Research indicates that derivatives of triazolo[1,5-a]pyridine compounds exhibit potent anticancer properties. For instance, a study demonstrated that certain derivatives selectively inhibit the TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression. The compound EW-7197, a close analogue, showed an IC50 value of 0.013 μM against ALK5 in vitro assays, indicating strong inhibitory activity .
Antimicrobial Activity
The triazolo-pyridine scaffold has been associated with antimicrobial properties. A series of compounds derived from this scaffold were evaluated for their efficacy against various pathogens. Notably, compounds with sulfonamide groups displayed promising antibacterial and antifungal activities .
Antimalarial Activity
A recent investigation into triazolo-pyridine sulfonamides highlighted their potential as antimalarial agents. Specific compounds demonstrated significant inhibitory effects on Plasmodium falciparum, with IC50 values as low as 2.24 μM . This suggests that modifications to the triazolo-pyridine framework can lead to effective treatments for malaria.
The biological activity of 6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is largely attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound acts as a selective inhibitor of kinases involved in cell signaling pathways related to cancer development.
- Enzyme Inhibition : Its derivatives have shown the ability to inhibit enzymes critical for the survival of pathogens like P. falciparum.
Case Studies
- Inhibitory Effects on ALK5 : A study reported that the compound EW-7197 inhibited ALK5 with an IC50 value of 0.013 μM in kinase assays and exhibited selectivity over other kinases in a panel of 320 tested .
- Antimicrobial Evaluation : A library of triazolo-pyridine sulfonamides was synthesized and tested against bacterial strains, revealing several candidates with potent activity against resistant strains .
- Antimalarial Activity : Compounds derived from the triazolo-pyridine scaffold were evaluated for their antimalarial properties, with some achieving IC50 values below 5 μM against P. falciparum in vitro .
Data Summary
Q & A
Q. What are the standard synthetic routes for 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride?
The synthesis typically involves sequential functionalization of the triazolopyridine core. A metal-free protocol is commonly employed, starting with nitration of the parent triazolo[1,5-a]pyridine scaffold, followed by sulfonation using chlorosulfonic acid or sulfuryl chloride. Key steps include:
- Nitration : Controlled nitration at the 6-position under acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration or isomer formation.
- Sulfonation : Reaction with sulfonating agents (e.g., ClSO₃H) in inert solvents like dichloromethane at 0–5°C to prevent decomposition .
- Purification : Recrystallization from aprotic solvents (e.g., acetonitrile) to isolate the sulfonyl chloride derivative.
Q. How should researchers characterize this compound using spectroscopic and analytical methods?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and sulfonyl group positions) by analyzing chemical shifts and coupling constants. For example, the sulfonyl chloride group induces deshielding (~δ 8.5–9.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify characteristic peaks for NO₂ (~1520 cm⁻¹ asymmetric stretch) and SO₂Cl (~1370 cm⁻¹ and 1180 cm⁻¹) .
- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C, H, N, and S percentages (e.g., C₆H₃ClN₄O₄S requires C: 25.32%, N: 19.68%) .
Q. What are the recommended storage conditions to maintain stability?
Store in airtight, amber glass vessels under inert gas (argon/nitrogen) at 0–5°C to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture, heat, and direct sunlight, which can degrade the compound into sulfonic acid derivatives .
Advanced Research Questions
Q. How can researchers optimize the sulfonation step to minimize by-products like sulfonic acids?
- Temperature Control : Maintain reaction temperatures below 10°C to suppress hydrolysis of the sulfonyl chloride intermediate.
- Solvent Selection : Use anhydrous, aprotic solvents (e.g., CH₂Cl₂ or ClCH₂CH₂Cl) to limit water ingress.
- Catalytic Additives : Introduce scavengers like thionyl chloride (SOCl₂) to regenerate sulfonyl chloride from hydrolyzed sulfonic acids .
- Reaction Monitoring : Track progress via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) or in situ IR to detect SO₂Cl formation .
Q. What strategies mitigate conflicting spectral data during structural confirmation?
- Variable-Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., rotational isomerism in sulfonyl groups) by acquiring spectra at low temperatures (−40°C) .
- 2D Correlation Spectroscopy (COSY, HSQC) : Assign ambiguous proton-carbon correlations, especially in crowded aromatic regions.
- X-ray Crystallography : Resolve disputes over substitution patterns by determining the crystal structure .
Q. How is this compound applied in synthesizing enzyme inhibitors or OLED materials?
- Drug Design : The sulfonyl chloride group reacts with amines to form sulfonamides, a key pharmacophore in kinase inhibitors (e.g., JAK, VEGFR-2). For example, coupling with aminopyrimidines yields candidates for adenosine receptor antagonists .
- OLEDs : As an electron-deficient scaffold, it enhances charge transport in host materials for red/green phosphorescent OLEDs. Functionalization with carbazole or triphenylamine derivatives improves emissive layer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
